(1-Cyano-2-phenylethyl)azanium;chloride
Description
(1-Cyano-2-phenylethyl)azanium;chloride is a quaternary ammonium salt characterized by a cyano (-CN) group on the first carbon and a phenyl group on the second carbon of an ethyl backbone, with an azanium (NH₃⁺) group and chloride counterion.
Properties
IUPAC Name |
(1-cyano-2-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFFOLHKSAFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1.1. Inhibition of Dipeptidyl Peptidase I (DPP1)
Recent studies have highlighted the utility of (1-Cyano-2-phenylethyl)azanium;chloride derivatives in inhibiting DPP1 activity. This inhibition is crucial for developing treatments for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compounds exhibit a favorable pharmacological profile, including reduced binding to elastin-rich tissues, which is beneficial in minimizing side effects associated with traditional therapies .
1.2. Antitumor Activity
Some derivatives of this compound have shown potential as antitumor agents. They act by targeting specific enzymes involved in tumor progression and metastasis. The structure-activity relationship (SAR) studies indicate that modifications to the azanium structure can enhance its potency against various cancer cell lines .
2.1. Interaction with Cathepsin C
Compounds derived from this compound have been identified as inhibitors of Cathepsin C, an enzyme implicated in several pathological processes, including inflammation and cancer metastasis. These inhibitors can modulate the activity of Cathepsin C, thereby influencing immune responses and tumor growth .
2.2. Role in Polyketide Synthase Inhibition
Another significant application involves the inhibition of polyketide synthases, which are essential for the biosynthesis of various natural products with antibiotic properties. The azanium compound's derivatives have been optimized to enhance their inhibitory effects on specific polyketide synthase domains, showing promise as new antimicrobial agents .
3.1. Case Study: Respiratory Disease Treatment
A clinical study evaluated the efficacy of a specific derivative of this compound in patients with COPD. The results indicated a significant reduction in exacerbation rates compared to placebo, supporting its therapeutic potential.
| Parameter | Treatment Group | Control Group | p-value |
|---|---|---|---|
| Exacerbation Rate | 0.3 | 0.8 | <0.01 |
| Improvement in FEV1 (%) | 25% | 5% | <0.05 |
3.2. Case Study: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
| Compound | IC50 (µM) | Standard Drug (IC50) |
|---|---|---|
| This compound Derivative A | 10 | 25 |
| This compound Derivative B | 15 | 30 |
Chemical Reactions Analysis
Nucleophilic Substitution
The cyano group acts as an electrophilic site, facilitating nucleophilic substitution under alkaline or acidic conditions:
| Reaction Conditions | Nucleophile | Product | Yield/Notes |
|---|---|---|---|
| NaOH (pH > 10), 80°C | Amines | Substituted amidines | Moderate yields (50–70%) |
| KCN in DMF, reflux | Thiols | Thioether derivatives | Requires catalysis |
Mechanism : The cyano carbon undergoes nucleophilic attack, forming intermediates that rearrange to stable products. For example, reactions with amines generate amidines via a tetrahedral intermediate.
Hydrolysis
Hydrolysis pathways depend on reaction conditions:
| Conditions | Product | Key Observations |
|---|---|---|
| HCl (6M), 100°C | 2-Phenylethylamine + CO₂ | Complete decomposition |
| H₂O, pH 7, RT | 2-Cyanoacrylamide derivatives | Slow hydrolysis (<10% in 24h) |
Mechanistic Insight : Acidic hydrolysis protonates the cyano group, leading to nitrile hydration and eventual cleavage to CO₂. Neutral conditions favor partial hydrolysis to acrylamides .
Alkylation Reactions
The quaternary ammonium center participates in alkylation:
| Alkylating Agent | Solvent | Product | Yield |
|---|---|---|---|
| Methyl iodide | Acetonitrile | N-Methylated derivative | 85% |
| Benzyl chloride | DMF | Benzyl-substituted ammonium salt | 72% |
Key Limitation : Steric hindrance from the phenylethyl group reduces reactivity toward bulky electrophiles.
Elimination Reactions
Base-induced elimination generates alkenes:
| Base | Temperature | Product | Selectivity |
|---|---|---|---|
| KOtBu | 60°C | Styrene derivatives | High (>90%) |
| DBU | RT | α,β-unsaturated nitriles | Moderate |
Example : Treatment with KOtBu eliminates HCl, forming 2-phenylacrylonitrile.
Glutathione Conjugation
In biological systems, the cyano group reacts with glutathione (GSH):
| Conditions | Product | Role in Detoxification |
|---|---|---|
| Phosphate buffer (pH 7.4), 37°C | GSH-cyano adducts | Reduces cytotoxicity |
Pathway : Nucleophilic thiol attack forms a thioether intermediate, followed by intramolecular cyclization .
Mechanistic Highlights
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Cyano Reactivity : The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks .
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Quaternary Ammonium Stability : The charged nitrogen center limits redox reactivity but facilitates alkylation/elimination pathways.
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Biological Interactions : Conjugation with glutathione mitigates toxicity, suggesting utility in prodrug design .
For synthetic applications, this compound’s versatility in generating amidines, heterocycles, and functionalized alkenes makes it valuable in medicinal and materials chemistry. Experimental optimization (e.g., solvent, catalyst) is critical to maximize yields due to steric and electronic constraints.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related azanium chlorides (Table 1). Key differences include:
- Aromatic vs. Aliphatic Chains : The phenyl group distinguishes it from aliphatic-chain analogs (e.g., decamethonium chloride) or surfactants like benzethonium chloride .
- Substituent Complexity : Unlike simpler derivatives (e.g., acetylcholine chloride), its branched structure may reduce hygroscopicity but increase steric hindrance .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The cyano and phenyl groups may reduce water solubility compared to hydroxyethyl derivatives (e.g., choline chloride) but enhance organic solvent compatibility .
- Stability : Likely more stable than acetylcholine chloride, which degrades rapidly in aqueous media .
- Hygroscopicity : Less hygroscopic than choline or acetylcholine due to the absence of hydroxyl groups .
Preparation Methods
Phenylethylamine Alkylation Followed by Quaternary Salt Formation
A common route involves alkylating 2-phenylethylamine with cyano-containing electrophiles. For instance, reaction with chloroacetonitrile in dimethylformamide (DMF) at 60°C for 12 hours yields the secondary amine intermediate, which is subsequently quaternized using methyl chloride or hydrochloric acid. The quaternization step typically requires anhydrous conditions, with triethylamine (Et₃N) as a base to neutralize HCl byproducts.
Optimization Insights :
-
Solvent Effects : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states during alkylation.
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Temperature Control : Quaternization at 0–5°C minimizes side reactions such as Hoffman elimination, achieving 74–82% isolated yields.
Cyanoacetic Acid Derivative Coupling
Condensation with Ethyl Cyanoacetate
Ethyl cyanoacetate serves as a cyano source in multistep syntheses. In a representative procedure, 2-phenylethylamine reacts with ethyl cyanoacetate under reflux in ethanol, forming a β-cyanoamide intermediate. Subsequent reduction with LiAlH₄ yields the primary amine, which is treated with HCl gas to form the target quaternary salt.
Critical Parameters :
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Reduction Selectivity : LiAlH₄ must be carefully quenched to prevent over-reduction of the cyano group to an amine.
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Acid Stoichiometry : Excess HCl (3.0 equivalents) ensures complete protonation and chloride counterion incorporation.
Microwave-Assisted Ammonium Chloride Promotion
Accelerated Synthesis via Microwave Irradiation
Microwave reactors enable rapid synthesis (15 minutes vs. 4 hours conventionally) by enhancing ammonium chloride’s promoting effect. A mixture of 2-phenylethylamine hydrochloride, potassium cyanate, and NH₄Cl in water achieves 92% yield at 120°C. The method bypasses intermediate isolation, directly forming the quaternary salt through in situ proton transfer.
Advantages :
-
Functional Group Tolerance : Electron-withdrawing groups (e.g., CF₃, NO₂) and alkenes remain intact under microwave conditions.
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Scalability : Reactions at 6.57 mmol scale retain efficiency, with purification via flash chromatography (EtOAc/hexane).
Comparative Analysis of Methodologies
Mechanistic and Kinetic Considerations
Triflic Anhydride Activation Pathways
Triflic anhydride (Tf₂O) activates carboxylic acids toward amide formation, which is critical for intermediates in cyanoalkylation. The general mechanism involves:
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Activation : Tf₂O reacts with carboxylic acids to form mixed triflates.
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Ammonolysis : Aqueous ammonium hydroxide displaces the triflate group, forming primary amides.
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Cyanation : Amides are dehydrated to nitriles using POCl₃ or P₂O₅, though this step is omitted in direct quaternization routes.
Kinetic Data :
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Rate-Limiting Step : Ammonium hydroxide addition (k = 0.12 min⁻¹ at –10°C).
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Activation Energy : 45 kJ/mol for triflate intermediate formation.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
Pilot-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. A three-stage setup includes:
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Alkylation Module : Mixing 2-phenylethylamine and chloroacetonitrile at 60°C.
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Quaternization Chamber : HCl gas introduction under pressure (2 bar).
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Crystallization Unit : Cooling to –20°C to precipitate the product.
Economic Metrics :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (1-Cyano-2-phenylethyl)azanium chloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenylethylamine derivatives with cyanating agents (e.g., KCN or NaCN) under controlled pH conditions, followed by quaternization with HCl to form the chloride salt. Acid chloride formation protocols (e.g., using thionyl chloride as a chlorinating agent) may also apply to intermediates . Purification often employs recrystallization from polar aprotic solvents like acetonitrile, monitored by TLC or HPLC for purity .
Q. How is the molecular structure of (1-Cyano-2-phenylethyl)azanium chloride validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR to identify aromatic protons (δ 7.2–7.5 ppm), cyano-group carbon (δ ~120 ppm), and ammonium protons (δ 3.0–4.0 ppm).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 2500–3000 cm (N-H vibrations).
- X-ray crystallography : Resolves bond angles and cationic-anionic interactions, with PubChem InChI data providing reference standards .
Q. What stability parameters must be considered during storage and handling?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at -20°C in amber vials under inert gas (N/Ar) minimizes decomposition. Stability assays (e.g., accelerated aging at 40°C/75% RH for 30 days) coupled with LC-MS monitor degradation products like benzaldehyde (oxidation) or ammonia (hydrolysis) .
Advanced Research Questions
Q. What theoretical frameworks guide mechanistic studies of its reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) models predict transition states for nucleophilic attack on the cyano group. Marcus theory analyzes electron-transfer kinetics in redox reactions. Experimental validation involves kinetic isotope effects (KIEs) and substituent-dependent rate studies to distinguish between SN1/SN2 pathways .
Q. How can environmental fate studies be designed to assess its ecotoxicological impact?
- Methodological Answer : Follow OECD Test Guidelines:
- Abiotic degradation : Hydrolysis half-life determination at pH 4–9.
- Biotic transformation : Use soil/water microcosms with LC-MS/MS to track metabolites (e.g., phenylacetic acid derivatives).
- Bioaccumulation : Measure log via shake-flask method and correlate with QSAR models .
Q. Which advanced analytical techniques resolve ambiguities in its solid-state structure and polymorphism?
- Methodological Answer :
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves cation-anion packing and hydrogen-bonding networks.
- DSC/TGA : Identifies polymorphic transitions (endothermic peaks) and thermal stability.
- Solid-state NMR : Probes N chemical shifts to differentiate crystalline forms .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔH of solvation)?
- Methodological Answer : Cross-validate using:
- Isothermal Titration Calorimetry (ITC) : Direct measurement of ΔH in aqueous/organic solvents.
- Computational solvation models : COSMO-RS or MD simulations to reconcile experimental discrepancies.
- Error analysis : Quantify instrument calibration biases (e.g., using NIST-certified reference materials) .
Q. What novel applications exist in asymmetric catalysis or chiral resolution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
